3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves multiple steps, typically starting with the preparation of the triazolothiadiazole core. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has electron-withdrawing groups.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as piperidine, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or additional ring structures .
Scientific Research Applications
3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Studied for its interactions with various enzymes and receptors, making it a potential candidate for enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit the urease enzyme, which plays a role in the virulence of certain microorganisms .
Comparison with Similar Compounds
3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine can be compared with other triazolothiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity and chemical properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with different fusion permutations, resulting in distinct pharmacological profiles.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: These compounds have a different arrangement of the triazole and thiadiazole rings, affecting their interaction with biological targets.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16N6O2S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-[(2-methoxyphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6O2S/c1-12-17(24-10-6-5-9-15(24)20-12)18-21-22-19-25(18)23-16(28-19)11-27-14-8-4-3-7-13(14)26-2/h3-10H,11H2,1-2H3 |
InChI Key |
HCWTUMPUBJXSAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC=CC=C5OC |
Origin of Product |
United States |
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